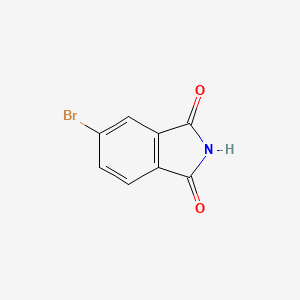

4-Bromophthalimide

Overview

Description

4-Bromophthalimide is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvation Dynamics Studies

4-Bromophthalimide derivatives, like 4-(N-bromoacetylamino)-phthalimide, are used in the study of solvation dynamics. Mandal et al. (2002) explored the solvation dynamics of this compound in both proteins and microemulsions, revealing unique photophysical properties that differ significantly from its parent compound, 4-aminophthalimide (Mandal et al., 2002).

Kinase Inhibition and Drug Design

In medicinal chemistry, this compound is utilized as a precursor for developing kinase inhibitors. Blanck et al. (2012) demonstrated the synthesis of bioactive cyclometalated phthalimides from this compound, showcasing its potential in the design of new pharmaceutical compounds (Blanck et al., 2012).

Oxidative Ammonolysis and Chemical Synthesis

The kinetics of oxidative ammonolysis of 4-bromo-o-xylene to form this compound and other by-products has been studied, providing insight into chemical synthesis processes. Bagirzade (2010) focused on understanding the formation of by-products in this reaction, which is crucial for industrial applications (Bagirzade, 2010).

As an Oxidizing Agent

N-bromophthalimide has been identified as a powerful oxidizing agent, especially for the oxidation of thiols to disulfides. Khazaei et al. (2005) described its application under microwave irradiation, offering a convenient method for chemical transformations (Khazaei et al., 2005).

Studies in Micellar Systems

In the field of colloidal and interface science, derivatives of this compound like 4-aminophthalimide are used to study solvation dynamics in micelles. Datta et al. (1998) explored how these compounds behave in different micellar environments, providing insights into the interactions at the molecular level (Datta et al., 1998).

Anti-Plasmodial Activity

Research on the anti-plasmodial potential of this compound derivatives has been conducted. Rani et al. (2018) synthesized 4-aminoquinoline-phthalimides, evaluating their efficacy against plasmodial strains, which is significant for malaria treatment (Rani et al., 2018).

FT-IR Spectra Analysis

This compound has been studied using Fourier Transform Infrared (FT-IR) spectroscopy. Krishnakumar et al. (2005) conducted a detailed analysis of its FT-IR spectra, contributing to a better understanding of its molecular structure and behavior (Krishnakumar et al., 2005).

Mechanism of Action

Target of Action

4-Bromophthalimide (4-BP) is primarily used as an oxidizing agent in the oxidation of organic compounds . Its primary targets are organic compounds, particularly those that are toxic and hazardous for the environment .

Mode of Action

The interaction of 4-BP with its targets involves a conventional oxidation process . The oxidation of organic compounds by 4-BP is a significant process for converting these compounds into environmentally friendly or less harmful substances . The total reaction is second-order, with first-order dependence on both the oxidant and the substrate .

Biochemical Pathways

The oxidation process carried out by 4-BP affects various biochemical pathways. The oxidation products obtained by the oxidation of various organic compounds by 4-BP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, aldonic acid, etc . These products indicate that 4-BP affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The result of 4-BP’s action is the conversion of organic compounds into less harmful substances . This is achieved through the oxidation process, which leads to the formation of various oxidation products . The exact molecular and cellular effects would depend on the specific organic compounds that 4-BP is interacting with.

Action Environment

The action of 4-BP can be influenced by various environmental factors. For instance, the rate of oxidation increases linearly with the concentration of hydrogen ions . . These findings suggest that the action, efficacy, and stability of 4-BP can be influenced by factors such as pH and ionic strength.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Bromophthalimide plays a significant role in various biochemical reactions, primarily as an oxidizing agent. It interacts with several enzymes and proteins, facilitating oxidation reactions. For instance, it has been used in the oxidation of organic compounds, converting them into less harmful substances . The compound’s interaction with enzymes such as oxidases and dehydrogenases is crucial for its biochemical activity. These interactions often involve the transfer of electrons, leading to the oxidation of substrates.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This oxidative stress can result in the modulation of gene expression, particularly genes involved in the oxidative stress response. Additionally, this compound affects cellular metabolism by altering the redox state of cells, impacting metabolic pathways that rely on redox reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an oxidizing agent. It exerts its effects by facilitating the transfer of electrons from substrates to itself, leading to the oxidation of the substrates . This process often involves the formation of reactive intermediates, which can further react with other biomolecules. The compound’s ability to oxidize various substrates makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the oxidative effects of this compound can persist, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the long-term impact of the compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate cellular defense mechanisms without causing significant damage . At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as oxidases and dehydrogenases, facilitating the oxidation of various substrates . These interactions can alter metabolic flux and affect the levels of metabolites in cells. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound may interact with transport proteins that facilitate its movement within cells. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its oxidative effects . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Properties

IUPAC Name |

5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYICZVGHULCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284615 | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-75-9 | |

| Record name | 6941-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

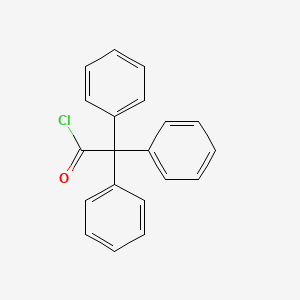

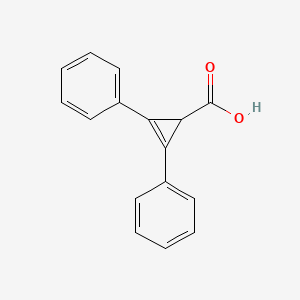

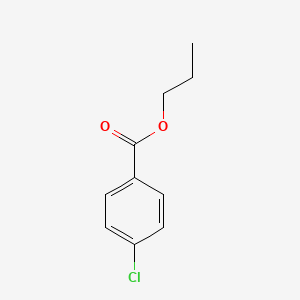

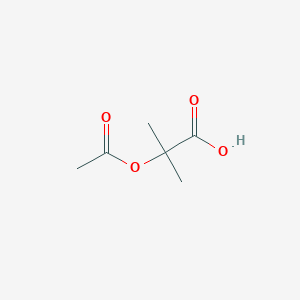

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

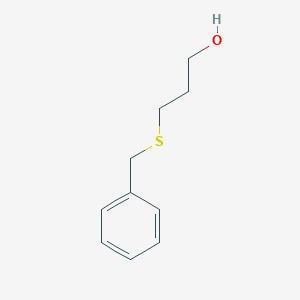

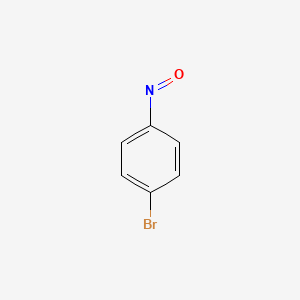

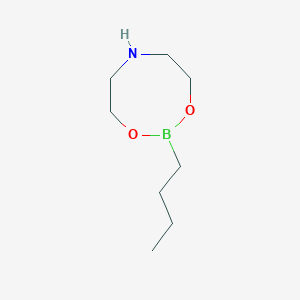

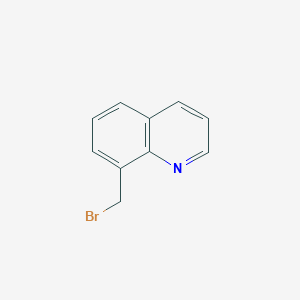

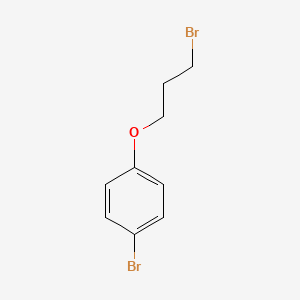

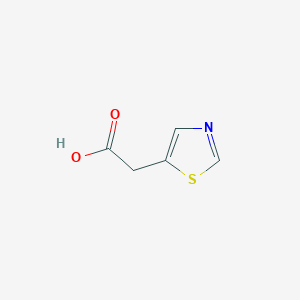

Feasible Synthetic Routes

Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []

Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?

A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes this compound derivatives promising candidates for developing specific and potent kinase inhibitors.

Q3: Are there any crystallographic studies available that provide insights into the binding mode of this compound derivatives with protein kinases?

A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from this compound, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of this compound derivatives as ATP-competitive kinase inhibitors.

Q4: Aside from protein kinase inhibition, has this compound been explored in other research areas?

A4: Yes, this compound has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of this compound in this specific chemical context. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)